molecular formula C20H22N2O5S B13951256 5-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-1,3,4-oxadiazole-2(3H)-thione CAS No. 78613-15-7

5-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B13951256
CAS No.: 78613-15-7
M. Wt: 402.5 g/mol
InChI Key: BADNWWMCZDWIOR-UHFFFAOYSA-N
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Description

5-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that features an oxadiazole ring

Preparation Methods

The synthesis of 5-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-bis(3,4-dimethoxyphenyl)ethane with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Chemical Reactions Analysis

5-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of corresponding alcohols or amines.

    Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the ring.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer properties.

Comparison with Similar Compounds

5-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-1,3,4-oxadiazole-2(3H)-thione can be compared with other similar compounds, such as:

    1,2-Bis(3,4-dimethoxyphenyl)ethane: A precursor used in the synthesis of the oxadiazole compound.

    1,3,4-Oxadiazole derivatives: Other derivatives of the oxadiazole ring that may have different substituents and properties.

    Thiosemicarbazide derivatives: Compounds that contain the thiosemicarbazide moiety and may exhibit similar biological activities.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

78613-15-7

Molecular Formula

C20H22N2O5S

Molecular Weight

402.5 g/mol

IUPAC Name

5-[1,2-bis(3,4-dimethoxyphenyl)ethyl]-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C20H22N2O5S/c1-23-15-7-5-12(10-17(15)25-3)9-14(19-21-22-20(28)27-19)13-6-8-16(24-2)18(11-13)26-4/h5-8,10-11,14H,9H2,1-4H3,(H,22,28)

InChI Key

BADNWWMCZDWIOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(C2=CC(=C(C=C2)OC)OC)C3=NNC(=S)O3)OC

Origin of Product

United States

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